(4-Carbamoyl-2-methylphenyl)boronic acid

Catalog No.
S13988875
CAS No.
M.F
C8H10BNO3
M. Wt
178.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Carbamoyl-2-methylphenyl)boronic acid

Product Name

(4-Carbamoyl-2-methylphenyl)boronic acid

IUPAC Name

(4-carbamoyl-2-methylphenyl)boronic acid

Molecular Formula

C8H10BNO3

Molecular Weight

178.98 g/mol

InChI

InChI=1S/C8H10BNO3/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4,12-13H,1H3,(H2,10,11)

InChI Key

XEJSTOBTZOEMSH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)N)C)(O)O

(4-Carbamoyl-2-methylphenyl)boronic acid is a boronic acid derivative characterized by the presence of a carbamoyl group at the para position and a methyl group at the ortho position of a phenyl ring. Its chemical formula is C8H10BNO3C_8H_{10}BNO_3 with a molecular weight of approximately 178.98 g/mol. The compound is identified by its CAS number 1156500-86-5 and is recognized for its role in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions .

, primarily involving its boronic acid functionality. Key reactions include:

  • Suzuki Coupling: This compound can react with aryl halides to form biaryl compounds, facilitated by palladium catalysts. This reaction is significant in synthesizing complex organic molecules.
  • Acid-Base Reactions: The boronic acid group can undergo protonation and deprotonation, allowing it to act as a Lewis acid or base in various organic reactions.
  • Formation of Boronate Esters: It can react with alcohols to form stable boronate esters, which are useful intermediates in organic synthesis.

(4-Carbamoyl-2-methylphenyl)boronic acid can be synthesized through several methods:

  • Direct Boronation: Starting from 2-methyl-4-nitrophenyl carbamate, the introduction of boron can be achieved using boron reagents under basic conditions.
  • Coupling Reactions: Utilizing pre-existing boronic acids and coupling them with appropriate aryl halides or other electrophiles can yield this compound.
  • Functional Group Transformation: Existing phenolic compounds can be converted into their corresponding boronic acids through selective functional group transformations.

These methods often require careful control of reaction conditions to ensure high yields and purity .

(4-Carbamoyl-2-methylphenyl)boronic acid has several applications in:

  • Organic Synthesis: It serves as a versatile building block for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: The compound may be utilized in developing new materials that require specific electronic or optical properties due to its unique structure.
  • Bioconjugation: Its ability to form stable complexes with diols makes it useful in bioconjugation techniques for labeling biomolecules.

Interaction studies involving (4-Carbamoyl-2-methylphenyl)boronic acid primarily focus on its reactivity with biological molecules. Research indicates that boronic acids can bind reversibly to diols, which may be exploited in drug design and delivery systems. These interactions are crucial for understanding how such compounds can modulate biological pathways or serve as inhibitors for specific enzymes .

Several compounds share structural similarities with (4-Carbamoyl-2-methylphenyl)boronic acid. Here are some notable examples:

Compound NameChemical FormulaUnique Features
(4-Carbamoylphenyl)boronic acidC8H10BNO3Lacks the methyl group, affecting sterics
(3-Carbamoyl-2-methylphenyl)boronic acidC8H10BNO3Different substitution pattern on the phenyl ring
(4-Aminophenyl)boronic acidC6H8BNO2Contains an amino group instead of a carbamoyl

The uniqueness of (4-Carbamoyl-2-methylphenyl)boronic acid lies in its specific arrangement of functional groups, which influences its reactivity and potential applications in synthesis compared to other similar compounds. The presence of both a carbamoyl and a methyl group contributes to its distinctive chemical behavior and utility in various applications .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

179.0753733 g/mol

Monoisotopic Mass

179.0753733 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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